![molecular formula C9H15N3O B1521016 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine CAS No. 1036454-35-9](/img/structure/B1521016.png)
2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine
Overview
Description
2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine, also known as EODP, is an organic compound with a unique chemical structure. It is a heterocyclic amine, meaning it contains both nitrogen and carbon atoms in its ring structure. This compound has been studied extensively in recent years due to its potential applications in medicinal chemistry, biochemistry, and materials science. The purpose of
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine”, focusing on six unique applications:
Medicinal Chemistry: Drug Candidate Development
The oxadiazole moiety is found in several therapeutic classes of drugs, including antimicrobial, anticancer, anti-inflammatory, and antiviral agents . It is often used as a bioisostere for other groups to improve metabolic stability or change the polarity of a molecule. Piperidine derivatives are utilized as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The combination of these two components in “2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine” could lead to the development of new drug candidates with enhanced properties.
Organic Synthesis: Intermediate for Complex Molecules
Oxadiazoles serve as useful intermediates in organic synthesis . The presence of the piperidine ring can offer further structural complexity and functionality to synthetic targets.
Material Science: Building Blocks for Polymers
Oxadiazoles are used as building blocks for new polymers due to their stability and electronic properties . Incorporating piperidine could modify the physical properties of these polymers for specific applications.
Optoelectronics: Development of Fluorescent Devices
1,3,4-Oxadiazole derivatives have applications in the development of fluorescent devices and sensors for different anions and cations . The addition of a piperidine moiety could influence the electronic characteristics and improve device performance.
Pharmaceutical Industry: Synthesis of Medications
Piperidine and its derivatives are ubiquitous building blocks in pharmaceuticals . They are involved in the synthesis of a wide range of medications due to their versatile chemical structure.
Catalysis: Organic Reactions Catalyst
Piperidine compounds are known to act as catalysts in various organic reactions , potentially enhancing reaction rates or selectivity.
properties
IUPAC Name |
3-ethyl-5-piperidin-2-yl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-2-8-11-9(13-12-8)7-5-3-4-6-10-7/h7,10H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZIRHZDSOSSKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2CCCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655407 | |
Record name | 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1036454-35-9 | |
Record name | 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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